molecular formula C8H4F2N2O B11811297 2-(3,5-Difluorophenyl)-1,3,4-oxadiazole

2-(3,5-Difluorophenyl)-1,3,4-oxadiazole

Cat. No.: B11811297
M. Wt: 182.13 g/mol
InChI Key: VQZPKWFVPINPNZ-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 3,5-difluorophenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-difluorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

2-(3,5-Difluorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of neurotransmitters. This interaction can lead to various physiological effects, including modulation of nerve cell activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Difluorophenyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts specific electronic and steric properties. These properties make it a valuable scaffold for the development of new compounds with diverse applications in various fields of research.

Properties

Molecular Formula

C8H4F2N2O

Molecular Weight

182.13 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C8H4F2N2O/c9-6-1-5(2-7(10)3-6)8-12-11-4-13-8/h1-4H

InChI Key

VQZPKWFVPINPNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NN=CO2

Origin of Product

United States

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